
Sodium 1,2,3,4-tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[45]decan-7-ide is a complex organic compound known for its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide typically involves multi-step organic reactions. The starting materials often include precursors with methyl and ketone groups, which undergo cyclization and spiro formation under controlled conditions. Common reagents used in the synthesis include strong bases like sodium hydride and catalysts that facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the spiro formation and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the ketone groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide: Lacks the sodium ion, resulting in different solubility and reactivity.
3,4,7,8-Tetramethyl-1,10-phenanthroline: Shares some structural similarities but differs in the arrangement of functional groups and overall reactivity.
Uniqueness
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
63990-07-8 |
|---|---|
Fórmula molecular |
C12H17N2NaO3 |
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
sodium;1,2,3,4-tetramethyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-6(2)8(4)12(7(5)3)9(15)13-11(17)14-10(12)16;/h5-8H,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1 |
Clave InChI |
LKLIRHHCRZTXFJ-UHFFFAOYSA-M |
SMILES canónico |
CC1C(C(C2(C1C)C(=O)NC(=O)[N-]C2=O)C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





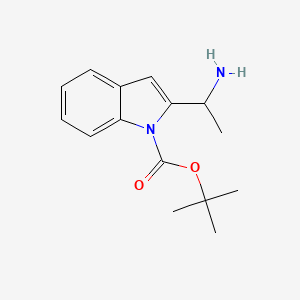
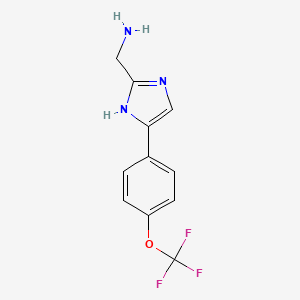
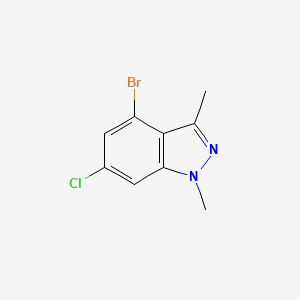


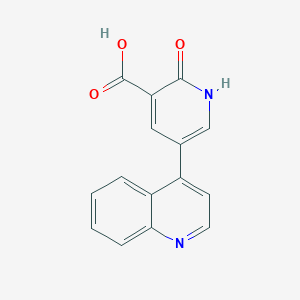
![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)
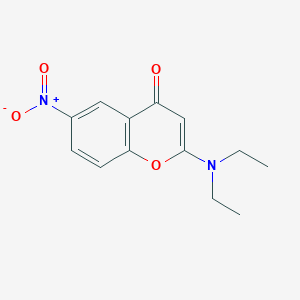
![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)


